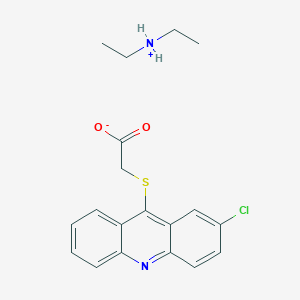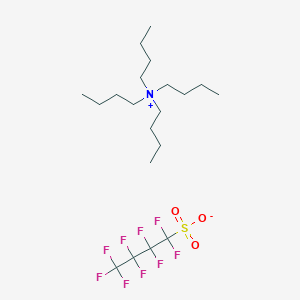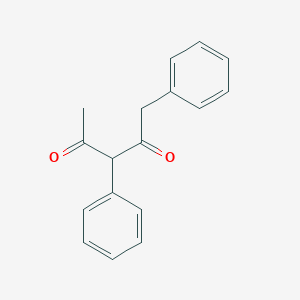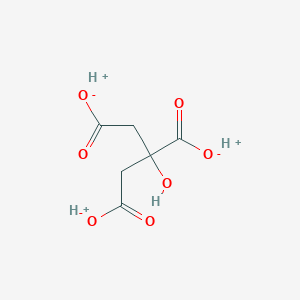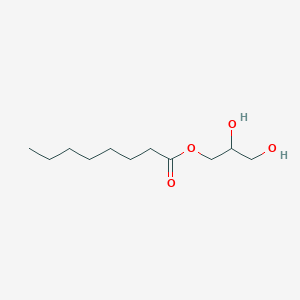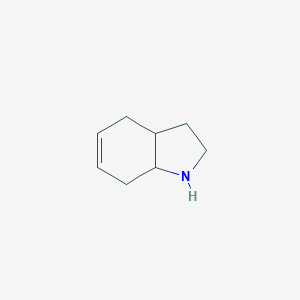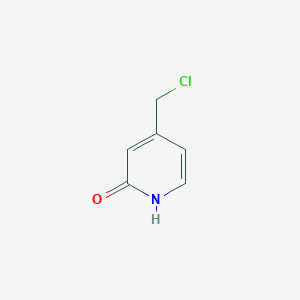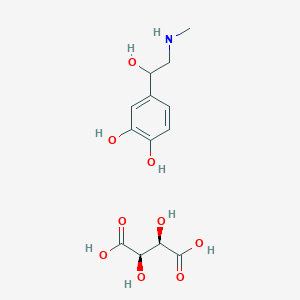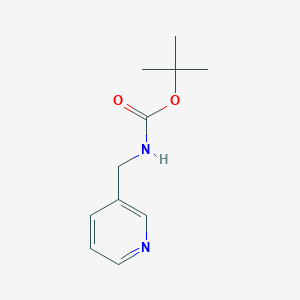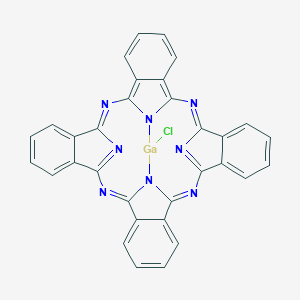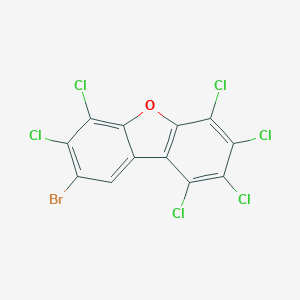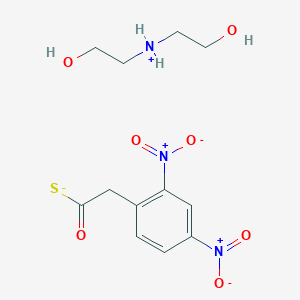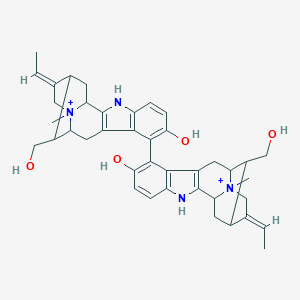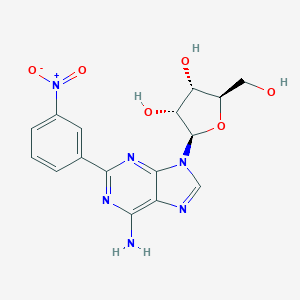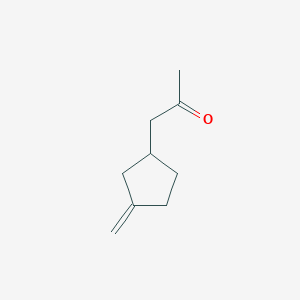
1-(3-Methylidenecyclopentyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylidenecyclopentyl)propan-2-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. MDPV has gained popularity as a recreational drug due to its stimulant properties, which produce feelings of euphoria, increased energy, and heightened alertness. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(3-Methylidenecyclopentyl)propan-2-one works by increasing the levels of dopamine and norepinephrine in the brain, which produces feelings of euphoria, increased energy, and heightened alertness. 1-(3-Methylidenecyclopentyl)propan-2-one achieves this by binding to the dopamine transporter and preventing the reuptake of dopamine, which leads to an accumulation of dopamine in the synaptic cleft.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(3-Methylidenecyclopentyl)propan-2-one include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. These effects are similar to those produced by other stimulants such as cocaine and amphetamines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methylidenecyclopentyl)propan-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, which allows for the study of its effects at low concentrations. However, 1-(3-Methylidenecyclopentyl)propan-2-one also has several limitations, including its potential for abuse and its toxicity, which can make it difficult to use in animal studies.
Orientations Futures
There are several future directions for research on 1-(3-Methylidenecyclopentyl)propan-2-one. One area of interest is the development of new therapeutic applications for 1-(3-Methylidenecyclopentyl)propan-2-one, such as the treatment of ADHD and depression. Another area of interest is the study of the long-term effects of 1-(3-Methylidenecyclopentyl)propan-2-one use, including its potential for addiction and its impact on brain function. Finally, researchers are also interested in developing new synthetic cathinones that have fewer side effects and a lower potential for abuse.
Méthodes De Synthèse
1-(3-Methylidenecyclopentyl)propan-2-one can be synthesized using a variety of methods, including the Leuckart reaction, which involves the reduction of a ketone with ammonium formate, and the Friedel-Crafts reaction, which involves the acylation of an aromatic ring with an acyl halide. However, the most common method for synthesizing 1-(3-Methylidenecyclopentyl)propan-2-one involves the condensation of cyclopentanone with propanone in the presence of a strong acid catalyst.
Applications De Recherche Scientifique
1-(3-Methylidenecyclopentyl)propan-2-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-(3-Methylidenecyclopentyl)propan-2-one has an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that 1-(3-Methylidenecyclopentyl)propan-2-one may have potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
Propriétés
Numéro CAS |
100812-38-2 |
|---|---|
Nom du produit |
1-(3-Methylidenecyclopentyl)propan-2-one |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-(3-methylidenecyclopentyl)propan-2-one |
InChI |
InChI=1S/C9H14O/c1-7-3-4-9(5-7)6-8(2)10/h9H,1,3-6H2,2H3 |
Clé InChI |
UXPGODLYTAQGTA-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1CCC(=C)C1 |
SMILES canonique |
CC(=O)CC1CCC(=C)C1 |
Synonymes |
2-Propanone, 1-(3-methylenecyclopentyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



